
Eu(TTA)2NO3(TPPO)2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound Eu(TTA)2NO3(TPPO)2 is a coordination complex consisting of europium (III) ion, thenoyltrifluoroacetone, nitrate, and triphenylphosphine oxide. This compound is known for its intense triboluminescence, which is the emission of light when it is mechanically stimulated. The crystal structure of this compound has been extensively studied and is known to be triclinic and noncentrosymmetrical .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Eu(TTA)2NO3(TPPO)2 typically involves the reaction of europium (III) nitrate with thenoyltrifluoroacetone and triphenylphosphine oxide. The reaction is carried out in an organic solvent such as ethanol or acetone under reflux conditions. The resulting product is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for This compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale purification techniques such as column chromatography or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Eu(TTA)2NO3(TPPO)2: can undergo various types of chemical reactions, including:
Substitution Reactions: The ligands in the complex can be replaced by other ligands under appropriate conditions.
Oxidation-Reduction Reactions: The europium ion can participate in redox reactions, although it is typically stable in the +3 oxidation state.
Common Reagents and Conditions
Substitution Reactions: Common reagents include other ligands such as phosphines or amines. These reactions are typically carried out in organic solvents at elevated temperatures.
Oxidation-Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used, depending on the desired redox process.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new coordination complexes with different ligands, while redox reactions may result in changes to the oxidation state of the europium ion.
Aplicaciones Científicas De Investigación
Eu(TTA)2NO3(TPPO)2: has several scientific research applications, including:
Luminescent Materials: Due to its intense triboluminescence, this compound is used in the development of luminescent materials for various applications, including sensors and display technologies.
Biological Imaging: The luminescent properties of europium complexes make them useful in biological imaging, where they can be used as probes to visualize biological processes.
Catalysis: Europium complexes, including , are studied for their catalytic properties in various chemical reactions.
Mecanismo De Acción
The mechanism by which Eu(TTA)2NO3(TPPO)2 exerts its effects is primarily related to its luminescent propertiesThe specific pathways involved include the excitation of electrons in the europium ion and their subsequent relaxation, which results in the emission of light .
Comparación Con Compuestos Similares
Eu(TTA)2NO3(TPPO)2: can be compared with other europium complexes such as Eu(TTA)3(TPPO)2 and Eu(TTA)3(TPPO)3 . These compounds also exhibit luminescent properties but differ in their ligand composition and coordination geometry.
List of Similar Compounds
- Eu(TTA)3(TPPO)2
- Eu(TTA)3(TPPO)3
- Eu(TTA)2(TPPO)3
Propiedades
Número CAS |
14264-79-0 |
|---|---|
Fórmula molecular |
C52H38EuF6NO9P2S2 |
Peso molecular |
1212.896 |
InChI |
InChI=1S/2C18H15OP.2C8H4F3O2S.Eu.NO3/c2*19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*9-8(10,11)7(13)4-5(12)6-2-1-3-14-6;;2-1(3)4/h2*1-15H;2*1-4H;;/q;;2*-1;+3;-1 |
Clave InChI |
WWMREEDGJWKWRY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CSC(=C1)C(=O)[CH-]C(=O)C(F)(F)F.C1=CSC(=C1)C(=O)[CH-]C(=O)C(F)(F)F.[N+](=O)([O-])[O-].[Eu+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


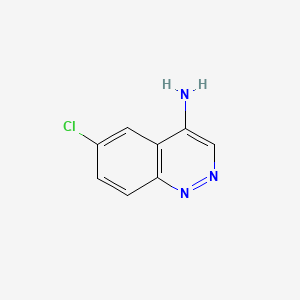
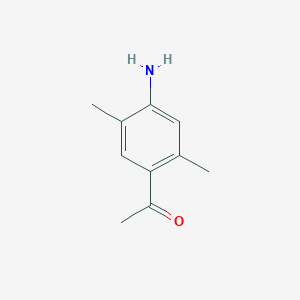
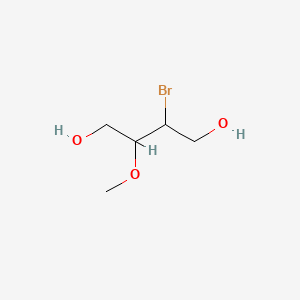
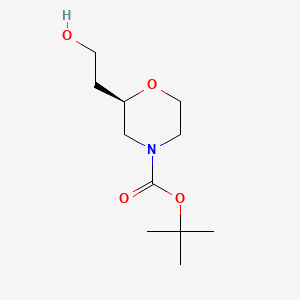
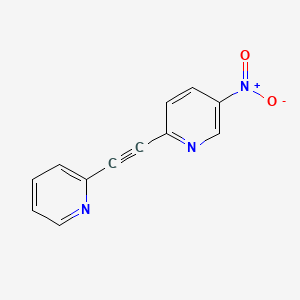
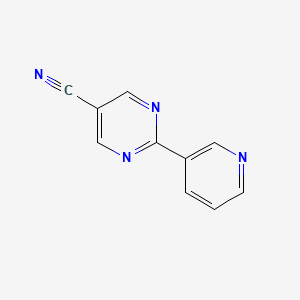
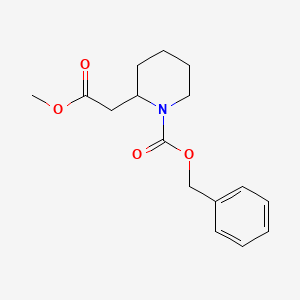
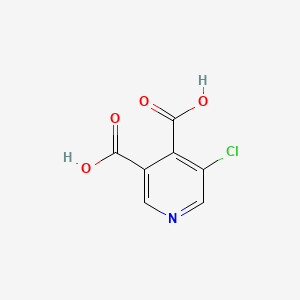
![6-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B599668.png)
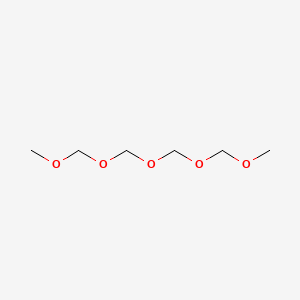
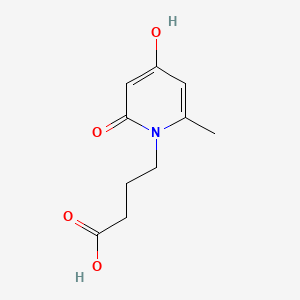
![tert-Butyl 6-chloro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B599674.png)
